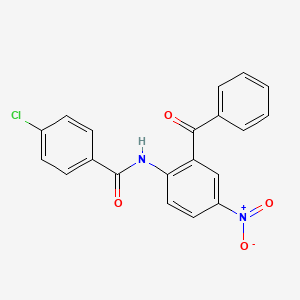

N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide” is a chemical compound with the molecular formula C15H11BrN2O4 . It has an average mass of 363.163 Da and a monoisotopic mass of 361.990204 Da .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including alkylation and nitration reactions. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol through alkylation and nitration has been optimized to achieve high yields. Similar synthetic strategies can be applied to the synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide, emphasizing the need for precise control over reaction parameters.Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide reveals the significance of intramolecular interactions. For instance, the crystal structure of N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide shows stereogenic centers and intramolecular hydrogen bonding, which influence the overall molecular conformation.Chemical Reactions Analysis

Chemical reactions involving N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide and its derivatives can lead to a variety of products, depending on the reaction conditions. For example, the reaction of N-bromoacetamide in the presence of a catalytic amount of sodium acetate results in addition and substitution reactions.Physical And Chemical Properties Analysis

The physical properties of compounds like N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide are influenced by their molecular structure. For example, the crystal structure of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide provides insights into the arrangement of molecules in the solid state, including hydrogen bonding patterns and molecular packing, which affect the compound’s physical properties. The chemical properties of N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide are closely related to its functional groups and molecular structure.Scientific Research Applications

Electrochemistry and DNA Interaction

The electrochemical behavior of benzimidazole derivatives, including compounds structurally related to N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide, has been studied for their interaction with DNA. These studies utilize differential pulse voltammetry to explore the electrochemical reduction of these compounds due to the presence of nitro groups in their structures. The interactions between these molecules and DNA can lead to shifts in electrochemical signals, indicating potential applications in biosensing and DNA-based technologies (Catalán et al., 2010).

Crystal Structure Analysis

Research on the regio- and stereo-controlled synthesis of N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide derivatives has provided insights into their crystal structures. These analyses help in understanding the molecular geometry and stereochemistry, which are crucial for designing materials with specific properties (Samimi, 2016).

Surface Modification and Corrosion Inhibition

Studies have also focused on the synthesis of spirocyclopropane derivatives, including those related to N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide, for their application in corrosion inhibition. These compounds have been evaluated for their performance in protecting mild steel in acidic media, indicating their potential as eco-friendly corrosion inhibitors (Chafiq et al., 2020).

Antimicrobial Activity

Research into novel benzoxazole derivatives structurally related to N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide has highlighted their antimicrobial activities against various pathogens. These studies provide a foundation for developing new antimicrobial agents based on the molecular framework of N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide and its derivatives (Ertan-Bolelli et al., 2016).

Photocatalytic Applications

Investigations into the photocatalytic degradation of organic pollutants using TiO2 nanoparticles have shown that compounds structurally related to N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide can enhance photocatalytic efficiency. This suggests potential applications in environmental remediation and the development of advanced photocatalytic materials (Jallouli et al., 2017).

Safety and Hazards

properties

IUPAC Name |

N-(2-benzoyl-4-nitrophenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O4/c21-15-8-6-14(7-9-15)20(25)22-18-11-10-16(23(26)27)12-17(18)19(24)13-4-2-1-3-5-13/h1-12H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXYTIOAKLVGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/no-structure.png)

![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)

![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one](/img/structure/B2933883.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)